molecular formula C11H17N3O2S B1595443 4-(4-Methanesulfonyl-piperazin-1-yl)-phenylamine CAS No. 442549-42-0

4-(4-Methanesulfonyl-piperazin-1-yl)-phenylamine

Cat. No. B1595443
M. Wt: 255.34 g/mol
InChI Key: DFLQDPGZILSRHW-UHFFFAOYSA-N
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Description

4-(4-Methanesulfonyl-piperazin-1-yl)-phenylamine is an organic compound that has recently gained attention due to its potential applications in a variety of scientific research areas. The compound is also known as 4-MSP or 4-MSPP and is a derivative of piperazine. This compound is a white, crystalline solid and has a molecular weight of 240.3 g/mol. It is soluble in water, methanol, ethanol, and dimethyl sulfoxide (DMSO). 4-(4-Methanesulfonyl-piperazin-1-yl)-phenylamine has a wide range of applications, from drug development to biochemistry, and is of particular interest due to its ability to modulate the activity of enzymes and receptors.

Scientific Research Applications

Chemical Synthesis and Modification

4-(4-Methanesulfonyl-piperazin-1-yl)-phenylamine is a chemical compound that has been explored for its potential in various scientific research applications, particularly in the realm of chemical synthesis and modification. This compound plays a significant role in the development of mixed-side-chain macrocyclic chelates, as demonstrated by the sulfomethylation of piperazine and other polyazamacrocycles. This process allows for the introduction of methanesulfonate groups, which are pivotal for creating mono- and diacetate, phosphonate, and phosphinate derivatives. Such derivatives are crucial for further chemical modifications, offering pathways to diverse chemical entities with potential applications in medicinal chemistry and materials science (J. van Westrenen & A. D. Sherry, 1992).

Ligand Design for Receptor Studies

In pharmacological research, derivatives of 4-(4-Methanesulfonyl-piperazin-1-yl)-phenylamine have been synthesized to act as ligands for melanocortin receptors. This includes the development of piperazine analogues for the melanocortin 4 receptor (MC4R), illustrating the compound's utility in exploring receptor-ligand interactions. Such studies are fundamental for the discovery of new drugs and understanding biological pathways related to these receptors (F. Mutulis et al., 2004).

Drug Metabolism and Pharmacokinetics

Understanding the metabolism and pharmacokinetics of therapeutic agents is crucial for drug development. Research involving 4-(4-Methanesulfonyl-piperazin-1-yl)-phenylamine derivatives has provided insights into the oxidative metabolism of novel antidepressants. For instance, the study of Lu AA21004 metabolism reveals the enzymatic pathways responsible for converting this compound into various metabolites. Such information is invaluable for predicting drug interactions, side effects, and efficacy (Mette G. Hvenegaard et al., 2012).

Material Science Applications

In material science, 4-(4-Methanesulfonyl-piperazin-1-yl)-phenylamine is involved in the synthesis of high-performance thermosets from aromatic diamine-based benzoxazines. These materials exhibit superior thermal properties, making them suitable for advanced engineering applications where high temperature stability is required. The ability to tailor the thermal and mechanical properties of these polymers through chemical synthesis highlights the compound's utility beyond biomedical research (C. Lin et al., 2008).

properties

IUPAC Name

4-(4-methylsulfonylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-17(15,16)14-8-6-13(7-9-14)11-4-2-10(12)3-5-11/h2-5H,6-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLQDPGZILSRHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359123
Record name 4-(4-Methanesulfonyl-piperazin-1-yl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methanesulfonyl-piperazin-1-yl)-phenylamine

CAS RN

442549-42-0
Record name 4-(4-Methanesulfonyl-piperazin-1-yl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(4-Nitrophenyl)-1-methylsulfonylpiperazine (3.83 g, 13.4 mmol), as prepared in Reference Example 12a above, was mixed in methanol (100 ml) and 2 M ammonia in methanol (50 ml) and 10% palladium on carbon (400 mg) was added. The mixture was hydrogenated on a Paar apparatus (50 psi) for 3 h. The reaction was allowed to cool, the catalyst was filtered, washed with methanol then washed with chloroform. The chloroform portion contained a minor amount of the desired but looked purer. The chloroform portion was concentrated in vacuo and was recrystallized ethyl acetate to give 4-[4-(methylsulfonyl)-1-piperazinyl]benzenamine as a shiny brown solid (0.94 g, 27% yield, mp 192–193° C.). GC/MS (EI, M+) m/z=255.
Quantity
3.83 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
400 mg
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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